molecular formula C7H16ClN B1412948 (2S,6S)-2,6-dimethylpiperidine hydrochloride CAS No. 205652-56-8

(2S,6S)-2,6-dimethylpiperidine hydrochloride

Cat. No. B1412948
CAS RN: 205652-56-8
M. Wt: 149.66 g/mol
InChI Key: PEDXCVQZZVVOGO-LEUCUCNGSA-N
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Description

“(2S,6S)-Hydroxynorketamine hydrochloride” is a metabolite of ketamine . It decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells . It exerts antidepressant effects in mice .

Scientific Research Applications

Proton Magnetic Resonance Studies

(2S,6S)-2,6-dimethylpiperidine hydrochloride has been utilized in proton magnetic resonance (PMR) studies. Research has focused on the purification of cis- and trans-2,6-Dimethylpiperidine and their analysis through PMR spectroscopy, demonstrating the usefulness of this compound in studying stereochemical configurations (Booth, Little, & Feeney, 1968).

Ganglionic Blocking Action

This compound has been explored for its ganglionic blocking properties. Studies show that 2,6-dimethylpiperidine and related derivatives possess significant ganglionic blocking actions, contributing to a better understanding of these compounds in neural transmission (Vidal-Beretervide, Monti, Ruggia, & Trinidad, 1966).

Asymmetric Synthesis Research

Research into the asymmetric synthesis of trans-2,6-dimethylpiperidines from various lactams highlights the role of (2S,6S)-2,6-dimethylpiperidine hydrochloride in synthetic chemistry, particularly in the creation of specific stereochemical configurations (Fréville et al., 1997).

Binding Protein Identification

In the field of bioorganic chemistry, (2S,6S)-2,6-dimethylpiperidine hydrochloride has been used to identify binding proteins for certain compounds. This research is crucial for understanding molecular interactions and drug design (Chang et al., 2011).

Catalytic Activity in Organic Chemistry

The compound plays a role in enhancing catalytic activity in organic syntheses. It has been used in research involving chiral amino alcohol ligands, demonstrating its utility in stereoselective catalysis (Vidal‐Ferran et al., 1998).

Photochemical Studies

(2S,6S)-2,6-dimethylpiperidine hydrochloride has been involved in photochemical research, particularly in the study of the dimerization of certain organic compounds, which is pivotal in understanding the photochemical behavior of organic molecules (Taylor & Kan, 1963).

Reactivity and Thermochemistry

This compound has been a subject in studies concerning its reactivity and thermochemical properties. Such research contributes to a deeper understanding of the chemical properties and stability of methylpiperidines (Ribeiro da Silva et al., 2006).

properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXCVQZZVVOGO-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-dimethylpiperidine hydrochloride
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Reactant of Route 6
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